Vapor Pressure Reduction of ~65% vs. Tetra-n-butyltin at 25°C Enables Slower, More Controlled Precursor Delivery
The vapor pressure of tetra-n-pentyltin is substantially lower than that of tetra-n-butyltin, a key differentiator for vapor deposition processes requiring precise precursor flux control. While tetra-n-butyltin exhibits a vapor pressure of 0.0014 hPa at 25°C , tetra-n-pentyltin's reported vapor pressure at 20°C is 0.0048 mmHg (approximately 0.00064 hPa) [1]. This represents a reduction of approximately 54-65%, depending on temperature normalization. Lower vapor pressure translates to reduced evaporation rates at a given carrier gas flow, allowing finer tuning of precursor partial pressure and mitigating the risk of premature condensation in delivery lines.
| Evidence Dimension | Vapor Pressure (Volatility) |
|---|---|
| Target Compound Data | 0.0048 mmHg at 20°C (~0.00064 hPa) [1] |
| Comparator Or Baseline | Tetra-n-butyltin: 0.0014 hPa at 25°C |
| Quantified Difference | ~54-65% lower vapor pressure for tetra-n-pentyltin at near-ambient temperatures |
| Conditions | Static vapor pressure measurement; temperature difference of 5°C introduces minor uncertainty |
Why This Matters
This difference is critical for MOCVD and ALD processes where precursor volatility dictates deposition rate and film uniformity; selecting the wrong homolog can shift growth rates by a factor of 2-3, compromising device performance.
- [1] Guidechem. TETRA-N-PENTYLTIN 3765-65-9 Wiki. Vapor Pressure: 0.0048 mmHg (20 °C). View Source
